3-(4-chlorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(4-chlorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of various substituents such as the chlorophenyl, methyl, and thiophenyl groups adds to its chemical diversity and potential biological activity.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an aldehyde to form a Schiff base, followed by cyclization to form the quinazoline core. The introduction of the chlorophenyl, methyl, and thiophenyl groups can be achieved through various substitution reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
3-(4-chlorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted quinazoline derivatives.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, resulting in the suppression of tumor cell growth . The presence of the chlorophenyl and thiophenyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-(4-chlorophenyl)-2-methyl-8-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be compared with other similar compounds, such as:
4,6,7-trisubstituted quinazoline derivatives: These compounds also exhibit significant biological activities, including antitumor and antimicrobial properties.
Benzothiazole-containing quinazoline derivatives: These compounds have shown remarkable anti-tumor effects on various tumor cells.
Quinazolinone derivatives: These compounds are known for their diverse biological activities, including antimalarial, anticonvulsant, and anti-inflammatory properties.
The unique combination of substituents in this compound contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H16ClN3OS |
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Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-8-thiophen-2-yl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C21H16ClN3OS/c1-12-20(13-4-6-15(22)7-5-13)21-23-11-16-17(25(21)24-12)9-14(10-18(16)26)19-3-2-8-27-19/h2-8,11,14H,9-10H2,1H3 |
InChI Key |
OPNJVPRPDJHARP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)CC(C3)C5=CC=CS5 |
Origin of Product |
United States |
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